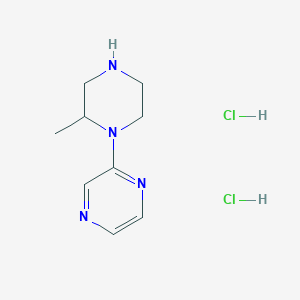

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHPXHTYSRIEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 2-methylpiperazine with pyrazine under specific reaction conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and interactions at the molecular level.

Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarity to 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, as determined by computational similarity metrics :

Functional Analogues in Pharmaceuticals

(a) Hydroxyzine Dihydrochloride (CAS: 2192-20-3)

- Structure : Contains a piperazine ring linked to a benzohydryl ether and a p-chlorophenyl group .

- Application : First-generation antihistamine with sedative and anxiolytic properties.

- Key Difference : Bulkier aromatic substituents confer H1 receptor antagonism, unlike the pyrazine-based target compound .

(b) Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Structure : Piperazine-carboxylic acid derivative with a chlorophenylbenzyl group .

- Application : Second-generation antihistamine with minimal sedation.

- Key Difference : Carboxylic acid group enhances selectivity for peripheral H1 receptors, contrasting with the neutral pyrazine scaffold of the target compound .

(c) (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS: 639029-52-0)

Biological Activity

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula CHClN. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including the piperazine and pyrazine moieties, contribute to its diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This is significant in therapeutic contexts where enzyme modulation is desired.

- Receptor Modulation : It can modulate signal transduction pathways through interactions with specific receptors, which is crucial for its potential neuropharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor, which has implications for treating anxiety and depression by enhancing cyclic nucleotide signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazine derivatives, providing insights into the potential applications of this compound:

- Cell Viability and Apoptosis Induction : Similar pyrazine derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related gene expression (e.g., Bcl2, Bax) .

- In Vivo Pharmacokinetics : In vivo studies on structurally similar compounds have provided data on pharmacokinetic parameters such as maximum concentration (C) and area under the curve (AUC). These parameters are critical for understanding the therapeutic window and dosing regimens for potential clinical applications .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their associated activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride | Piperazine moiety similar to target | Potential anti-cancer properties |

| 1-Ethylpiperazine | Simpler piperazine derivative | Limited biological activity |

| 2-(4-Methylpiperazin-1-yl)pyrazine | Similar pyrazine structure | Exhibits moderate anti-inflammatory effects |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that emphasize the formation of piperazine and pyrazine rings. The compound's unique structure enhances its solubility and reactivity, making it valuable in various research applications. Its potential therapeutic uses span across neuropharmacology, oncology, and anti-inflammatory treatments.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves nucleophilic substitution between pyrazine derivatives and methylpiperazine under controlled conditions. Key steps include:

- Reagents: Use of bases (e.g., sodium hydride or potassium carbonate) to activate pyrazine for substitution .

- Solvents: Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Temperature: Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity .

Advanced Reaction Mechanism Analysis

Q: How can computational methods validate the reaction mechanism of piperazine-pyrazine coupling in this compound? A: Density Functional Theory (DFT) calculations can model transition states and intermediates:

- Nucleophilic Attack: Simulate electron density shifts during pyrazine activation and methylpiperazine binding .

- Kinetic Isotope Effects (KIEs): Compare experimental and theoretical KIEs to confirm rate-determining steps .

- SHELX Refinement: Use crystallographic data (e.g., bond angles, torsional strain) to validate synthetic intermediates .

Biological Activity Screening

Q: What in vitro assays are suitable for preliminary screening of this compound’s biological activity? A: Prioritize assays based on structural analogs:

- Receptor Binding: Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .

- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase) using protocols from related pyrazine derivatives .

- Cellular Viability: MTT assays in neuronal or cancer cell lines, with IC50 determination .

Advanced Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the compound’s protonation state or salt form? A: Key steps include:

- Crystal Growth: Vapor diffusion (e.g., methanol/water) to obtain single crystals .

- SHELXL Refinement: Assign hydrogen atoms to chloride ions and validate protonation sites via residual electron density maps .

- Validation: Compare experimental bond lengths with DFT-optimized geometries .

Handling and Stability

Q: What protocols ensure safe handling and long-term stability of this hygroscopic dihydrochloride salt? A:

- Storage: Desiccate at –20°C under argon to prevent hydrolysis .

- Solubility: Prepare fresh solutions in deionized water or DMSO (≤10 mM) to avoid precipitation .

- Decomposition Monitoring: Track purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities of similar piperazine-pyrazine derivatives? A:

- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) across replicates .

- Structural Confirmation: Verify compound identity via LC-MS and ¹H-NMR (D2O, 400 MHz) to rule out degradation .

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity data) to compare SAR trends across analogs .

Advanced Applications in Drug Development

Q: What strategies improve the pharmacokinetic profile of this compound for CNS-targeted therapies? A:

- Prodrug Design: Esterify the pyrazine ring to enhance blood-brain barrier penetration .

- Salt Form Optimization: Test alternative counterions (e.g., citrate) for improved solubility .

- Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify CYP450 liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.